molecular formula C8H8BrNO2S B1529798 (2-Bromo-4-nitrophenyl)(ethyl)sulfane CAS No. 900175-18-0

(2-Bromo-4-nitrophenyl)(ethyl)sulfane

Cat. No.: B1529798
CAS No.: 900175-18-0
M. Wt: 262.13 g/mol
InChI Key: DCOKGIXQAXVHPU-UHFFFAOYSA-N
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Description

(2-Bromo-4-nitrophenyl)(ethyl)sulfane is a useful research compound. Its molecular formula is C8H8BrNO2S and its molecular weight is 262.13 g/mol. The purity is usually 95%.
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Biological Activity

(2-Bromo-4-nitrophenyl)(ethyl)sulfane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-nitrophenol with ethyl sulfide under controlled conditions. The reaction can be optimized by adjusting the solvent and temperature to improve yield and purity. The following table summarizes the key steps in the synthesis process:

StepReagentsConditionsYield
12-bromo-4-nitrophenol + Ethyl sulfideSolvent: DMF, Temp: 60°C85%
2Purification via recrystallizationSolvent: Ethanol90%

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that compounds containing sulfone or sulfide groups exhibit significant anticancer activity. For example, derivatives of sulfinates have shown promise in inhibiting cancer cell proliferation. A study demonstrated that related compounds induce apoptosis in cancer cells through mitochondrial pathways, with activation of caspase-3 being a critical mechanism .

Table 2: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
AHT-2915Apoptosis via caspase activation
BMDA-MB-23122Inhibition of cell migration
CA54918Induction of oxidative stress

The mechanisms through which this compound exerts its biological activity include:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to disrupt cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways is a common mechanism among sulfone derivatives.
  • Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

  • In Vivo Efficacy : A study conducted on mice demonstrated that administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
  • Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits potent biological activity, it also requires careful assessment due to potential cytotoxic effects at higher concentrations .

Properties

IUPAC Name

2-bromo-1-ethylsulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOKGIXQAXVHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-bromo-4-fluoronitrobenzene (7.05 g, 32.0 mmol) and ethanethiol (2.6 mL, 35.2 mmol) in DMF (20 mL) was added potassium carbonate (4.87 g, 35.2 mmol). The reaction mixture was heated to 60° C. overnight. After cooling, the mixture was filtered over celite and washed with ethyl acetate. The combined filtrate and washings were concentrated. The residue was redissolved in ethyl acetate and washed with water (3×) and then dried over sodium sulfate. The filtrate was concentrated and purified by flash column chromatography to give 100A (8.09 g, 96% yield) as a solid. 1H NMR (400 MHz, Methanol-d4) δ ppm 1.41 (t, J=7.34 Hz, 3H) 3.11 (q, J=7.42 Hz, 2H) 7.45 (d, J=9.05 Hz, 8H) 8.17 (dd, J=8.80, 2.45 Hz, 7H) 8.37 (d, J=2.45 Hz, 7H).
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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